Isoquinoline-7,8-dione
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Overview
Description
Isoquinoline-7,8-dione is a heterocyclic aromatic organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines this compound is characterized by the presence of two carbonyl groups at the 7th and 8th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-7,8-dione can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For example, the oxidation of 7,8-dihydroxyisoquinoline using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various isoquinoline derivatives, such as isoquinoline-7,8-diol, and substituted isoquinolines .
Scientific Research Applications
Isoquinoline-7,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-7,8-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor due to the presence of carbonyl groups, making it a potential candidate for redox reactions . It can also form adducts with nucleophiles, leading to the formation of stable complexes . These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Isoquinoline-7,8-dione can be compared with other similar compounds, such as:
Quinoline-7,8-dione: Similar in structure but differs in the position of nitrogen in the ring.
Isoquinoline-5,8-dione: Another isoquinoline derivative with carbonyl groups at different positions.
Naphthoquinone: A related compound with a different ring structure but similar redox properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H5NO2 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
isoquinoline-7,8-dione |
InChI |
InChI=1S/C9H5NO2/c11-8-2-1-6-3-4-10-5-7(6)9(8)12/h1-5H |
InChI Key |
VSKMLHCMQGPBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=C1C=CN=C2 |
Origin of Product |
United States |
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